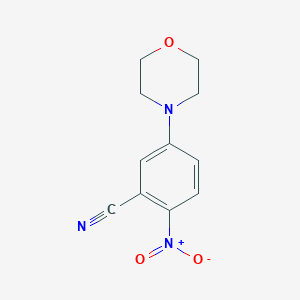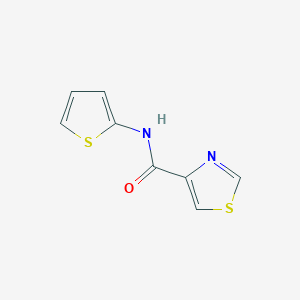
N-thiophen-2-yl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-thiophen-2-yl-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that features a thiophene ring attached to a thiazole ring, which in turn is connected to a carboxamide group. This compound is part of a broader class of thiophene derivatives known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Thiophene Derivatives Synthesis: The synthesis of thiophene derivatives often involves the reaction of thiophene with various electrophiles under specific conditions.
Thiazole Formation: The thiazole ring can be synthesized through the cyclization of thioamides with α-haloketones or α-haloaldehydes.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the functional group targeted.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and thiols.
Substitution: Amides, esters, and ethers.
Wissenschaftliche Forschungsanwendungen
N-thiophen-2-yl-1,3-thiazole-4-carboxamide has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-thiophen-2-yl-1,3-thiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-thiophen-2-yl-1,3-thiazole-4-carboxamide is compared to other similar compounds, such as:
Thiophene-2-carboxamide: Similar structure but lacks the thiazole ring.
1,3-Thiazole-4-carboxamide: Similar structure but lacks the thiophene ring.
N-thiophen-2-yl-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carboxamide.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C8H6N2OS2 |
|---|---|
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
N-thiophen-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H6N2OS2/c11-8(6-4-12-5-9-6)10-7-2-1-3-13-7/h1-5H,(H,10,11) |
InChI-Schlüssel |
OZVDQPUKBROYTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)NC(=O)C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B15357393.png)
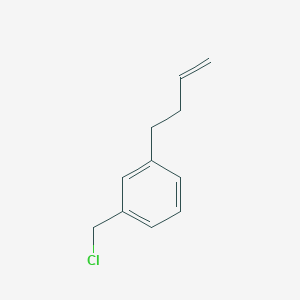
![[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methanol](/img/structure/B15357407.png)

![4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B15357425.png)
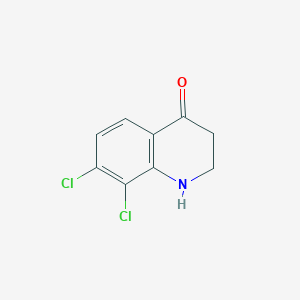
![1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol](/img/structure/B15357445.png)
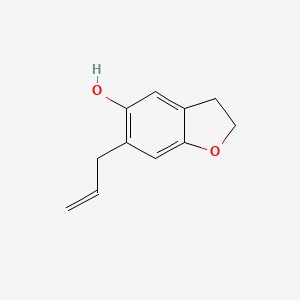


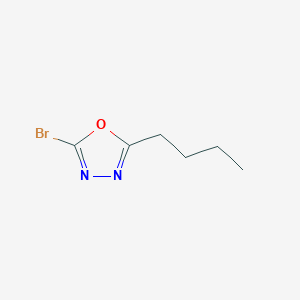
![4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
